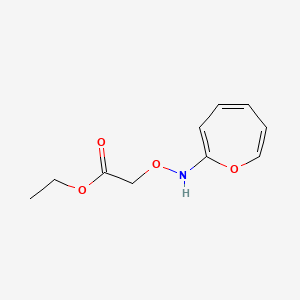

Ethyl 2-(oxepin-2-ylamino)oxyacetate

Description

Ethyl 2-(oxepin-2-ylamino)oxyacetate is a synthetic organic compound characterized by an ethyl ester backbone substituted with an oxyacetate group linked to an oxepin-2-ylamino moiety. For instance, ethyl esters with oxygen- and nitrogen-containing substituents, such as poly(ethyl eugenyl oxyacetate) (PEEOA), demonstrate utility in metal ion separation and organic synthesis . The oxyacetate group may facilitate complexation with metal ions via ether and carbonyl oxygen atoms, while the oxepin amino group could enhance solubility or modulate electronic interactions in catalytic or pharmaceutical contexts .

Properties

CAS No. |

77791-69-6 |

|---|---|

Molecular Formula |

C10H13NO4 |

Molecular Weight |

211.21 g/mol |

IUPAC Name |

ethyl 2-(oxepin-2-ylamino)oxyacetate |

InChI |

InChI=1S/C10H13NO4/c1-2-13-10(12)8-15-11-9-6-4-3-5-7-14-9/h3-7,11H,2,8H2,1H3 |

InChI Key |

ZWVGCNLIBOKKAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CONC1=CC=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 2-(oxepin-2-ylamino)oxyacetate typically involves the reaction of oxepin derivatives with ethyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product .

Chemical Reactions Analysis

Ethyl 2-(oxepin-2-ylamino)oxyacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxepin derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced oxepin derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming new derivatives

Scientific Research Applications

Ethyl 2-(oxepin-2-ylamino)oxyacetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(oxepin-2-ylamino)oxyacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

- PEEOA ’s ether and carbonyl groups enable selective Fe(III) transport via oxygen lone-pair interactions, suggesting that the oxyacetate group in the target compound may similarly bind metals .

- Ethyl oxamate (CAS 617-36-7) contains an amide group, contrasting with the oxepin amino group in the target compound, which may alter hydrogen-bonding capabilities and anion recognition .

Reactivity and Selectivity

- PEEOA : Selectivity for Fe(III) over Ni(II) arises from faster complexation kinetics and smaller ionic radius of Fe(III) (0.64 Å vs. Ni(II)’s 0.69 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.